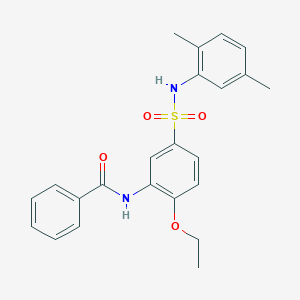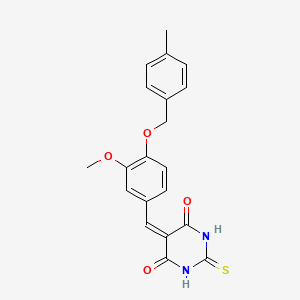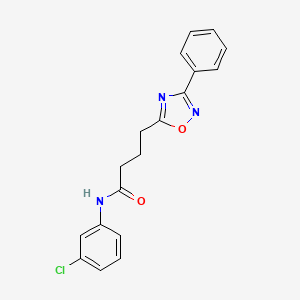
N-(3-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. This compound is commonly referred to as 'CBDM' and is a member of the oxadiazole family of compounds. CBDM has been found to possess a wide range of biological activities, making it a subject of interest for researchers in the fields of medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of CBDM is not fully understood, but it is believed to act through the modulation of various signaling pathways in the body. CBDM has been found to interact with various receptors in the body, including the cannabinoid receptors, which are involved in the regulation of pain, inflammation, and seizure activity.
Biochemical and Physiological Effects:
CBDM has been found to possess a wide range of biochemical and physiological effects. In animal studies, CBDM has been found to exhibit significant anti-inflammatory and analgesic activity, as well as potent anticonvulsant activity. CBDM has also been found to possess significant antioxidant activity, which may make it a potential candidate for the development of drugs for the treatment of oxidative stress-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CBDM has several advantages as a research tool, including its potent biological activity and its ability to modulate various signaling pathways in the body. However, CBDM also has some limitations, including its relatively complex synthesis method and its potential toxicity at high doses.
Direcciones Futuras
There are several potential future directions for research on CBDM. One area of interest is the development of novel drugs based on CBDM for the treatment of pain, inflammation, and epilepsy. Another area of interest is the investigation of the potential role of CBDM in the treatment of oxidative stress-related disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of CBDM and its potential interactions with other drugs and compounds.
Métodos De Síntesis
CBDM is synthesized through a multi-step process that involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with 3-chlorobenzylamine in the presence of a coupling agent. The resulting intermediate is then subjected to a series of reactions to produce the final product, N-(3-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide.
Aplicaciones Científicas De Investigación
CBDM has been the subject of extensive research due to its potential applications in various fields. In medicinal chemistry, CBDM has been found to possess significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of novel drugs for the treatment of pain and inflammation. CBDM has also been found to exhibit potent anticonvulsant activity, making it a potential candidate for the development of drugs for the treatment of epilepsy.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c19-14-8-4-9-15(12-14)20-16(23)10-5-11-17-21-18(22-24-17)13-6-2-1-3-7-13/h1-4,6-9,12H,5,10-11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCCYYGVHYVGKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide](/img/structure/B7703319.png)
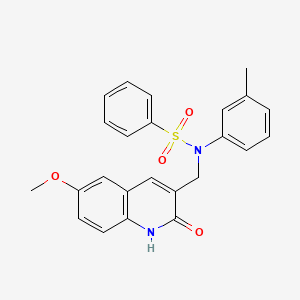
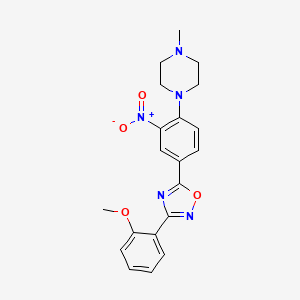

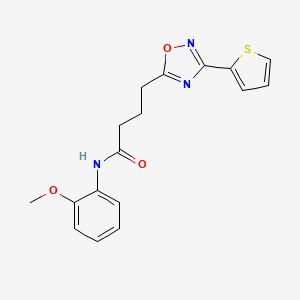
![3-(4-fluorophenyl)-5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7703366.png)
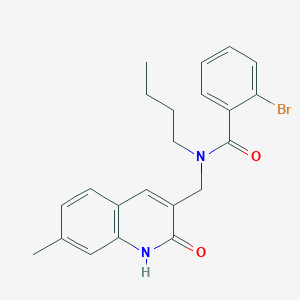
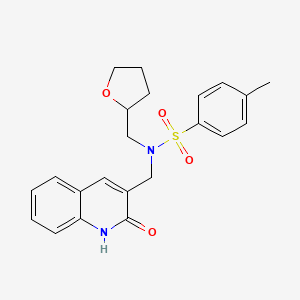
![7-(1-hydroxypropyl)-8-methylindolizino[1,2-b]quinolin-9(11H)-one (R,S-Mappicine)](/img/structure/B7703413.png)


